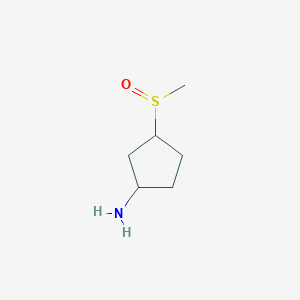

3-(Methylsulfinyl)cyclopentanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

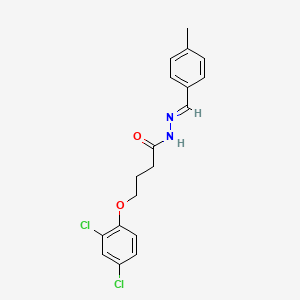

“3-(Methylsulfinyl)cyclopentanamine” is a chemical compound with the molecular formula C6H13NOS and a molecular weight of 147.24 .

Molecular Structure Analysis

The molecular structure of “3-(Methylsulfinyl)cyclopentanamine” can be analyzed using various techniques. For instance, MolView, a structural formula editor and 3D model viewer, can be used to convert the molecule into a 3D model .Chemical Reactions Analysis

The atmospherically highly relevant methylsulfinyl radical (CH3(O)S˙) readily reacts with molecular triplet oxygen in cryogenic argon matrices containing small amounts of 3O2 .科学的研究の応用

Stereoselective Cycloaddition Reactions

An innovative approach involves the [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes, leading to the synthesis of cyclic sulfoximines. The difluoro(phenylsulfonyl)methyl group significantly facilitates the cycloaddition reaction, demonstrating the compound's role in synthesizing complex cyclic structures with potential applications in medicinal chemistry and drug development (Wenchao Ye et al., 2014).

Green Chemistry Applications

Cyclopentyl methyl ether (CPME), related to the compound's family, showcases its application as a green solvent in chemical synthesis. It offers an alternative to hazardous solvents, underlining the importance of sustainability in chemical processes. This study on CPME emphasizes its low toxicity and suitability for modern chemical transformations, aligning with the broader goals of environmental sustainability in chemistry (Kiyoshi Watanabe, 2013).

Antimicrobial Compound Synthesis

Research focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety highlights the role of similar chemical structures in developing antimicrobial agents. This study presents a versatile method for creating compounds with significant antimicrobial properties, potentially contributing to the fight against bacterial and fungal infections (E. Darwish et al., 2014).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines serve as intermediates for the asymmetric synthesis of amines, showcasing the importance of sulfinyl groups in facilitating the synthesis of enantioenriched amines. This methodology has broad applications in the synthesis of amino acids, amino alcohols, and other amine derivatives, highlighting the compound's utility in creating biologically active molecules (J. Ellman et al., 2002).

Electrophilic Cyclization in Organic Synthesis

The iodine-catalyzed electrophilic cyclization of alkynes with sodium arylsulfinates to afford functionalized 3-sulfenylcoumarin and 3-sulfenylquinolinone derivatives showcases a practical and attractive protocol. This method's broad substrate scope and excellent functional group compatibility open up potential applications in organic synthesis and medicinal chemistry (Wanqing Wu et al., 2017).

Safety and Hazards

特性

IUPAC Name |

3-methylsulfinylcyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-9(8)6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVKCNFJIKAVPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1CCC(C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine](/img/structure/B2837344.png)

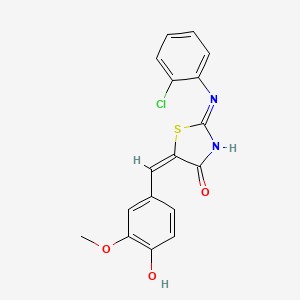

![(E)-methyl 2-(6-((2,5-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2837350.png)

![tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B2837352.png)

![3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B2837353.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2837357.png)

![3-(4-chlorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2837359.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2837361.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2837365.png)